molecular formula C12H9BrO4 B11835184 Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate CAS No. 102297-63-2

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11835184
CAS No.: 102297-63-2
M. Wt: 297.10 g/mol
InChI Key: KPQMKUQLMDTDKH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate typically involves the bromination of ethyl 4-oxo-4H-chromene-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted chromenes, alcohol derivatives, and oxidized chromene compounds .

Scientific Research Applications

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biological pathways. These interactions are often studied using molecular docking and other computational methods to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4H-chromene-2-carboxylate
  • Ethyl 6-bromo-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate

Uniqueness

Ethyl 7-bromo-4-oxo-4H-chromene-2-carboxylate is unique due to its specific bromination at the 7th position, which imparts distinct chemical and biological properties. This selective bromination can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

102297-63-2

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 7-bromo-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6H,2H2,1H3

InChI Key

KPQMKUQLMDTDKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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